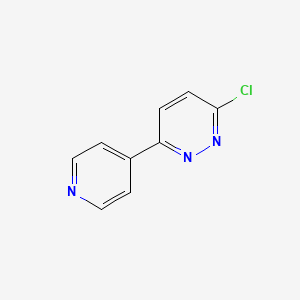

3-Chloro-6-(pyridin-4-yl)pyridazine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-6-pyridin-4-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-9-2-1-8(12-13-9)7-3-5-11-6-4-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKNPROCZUOLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516727 | |

| Record name | 3-Chloro-6-(pyridin-4-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79472-17-6 | |

| Record name | 3-Chloro-6-(pyridin-4-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 6 Pyridin 4 Yl Pyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is fundamental for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation patterns.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule's bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For 3-Chloro-6-(pyridin-4-yl)pyridazine, characteristic absorption bands would be expected for the C-Cl, C=N, C=C, and C-H bonds of the heterocyclic systems. A search for an experimental IR spectrum for this compound did not yield specific results. nist.govliberty.edu

While data exists for related structures such as isomers and other substituted pyridazines, the strict requirement for information solely on this compound cannot be met with currently accessible data. bldpharm.comresearchgate.net The synthesis and full characterization of this compound may have been performed in private industrial research, but it is not documented in the public scientific literature searched.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly documented, analysis of similar structures, such as 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, provides significant insight into the expected structural parameters. researchgate.net

Based on the analysis of related substituted pyridazine (B1198779) compounds, it is plausible that this compound would crystallize in a monoclinic or orthorhombic system. researchgate.netnih.gov These crystal systems are common for planar aromatic molecules of this type. The specific space group would be determined by the symmetry elements present in the crystal lattice. For instance, the related compound 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine crystallizes in the monoclinic space group P2₁/c. researchgate.net

Table 3: Anticipated Crystallographic Parameters for this compound (Based on data from 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine researchgate.net)

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c or similar |

| Z (molecules per unit cell) | 4 |

The molecular conformation of this compound is expected to be nearly planar, with a small dihedral angle between the pyridazine and pyridine (B92270) rings. researchgate.netresearchgate.net This planarity is a common feature of linked aromatic heterocyclic systems.

Intermolecular interactions play a crucial role in the packing of the molecules in the crystal lattice. For this compound, several types of non-covalent interactions are anticipated:

Hydrogen Bonding: Weak C-H···N hydrogen bonds are expected to be a significant feature, where hydrogen atoms from the aromatic rings of one molecule interact with the nitrogen atoms of the pyridazine or pyridine rings of an adjacent molecule. researchgate.netresearchgate.net These interactions can link molecules into chains or more complex networks.

Halogen Bonding: The chlorine atom on the pyridazine ring can act as a halogen bond donor, interacting with electronegative atoms (such as the nitrogen atoms of the pyridine or pyridazine rings) on neighboring molecules. This type of interaction is increasingly recognized as a key directional force in crystal engineering.

These interactions collectively dictate the final three-dimensional architecture of the crystalline solid.

Computational Chemistry and Theoretical Studies of 3 Chloro 6 Pyridin 4 Yl Pyridazine

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and spectroscopic data.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This analysis provides crucial data on bond lengths, bond angles, and dihedral (torsion) angles. For 3-Chloro-6-(pyridin-4-yl)pyridazine, this would involve determining the most stable 3D structure.

A key aspect of its conformation would be the dihedral angle between the pyridazine (B1198779) and pyridine (B92270) rings. This angle dictates the planarity of the molecule, which in turn influences its electronic properties and how it packs in a crystal lattice. For instance, in the related compound 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine, the molecule is nearly planar with a small dihedral angle of 2.82(5)° between the rings nih.gov. In contrast, for bulkier derivatives like 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine, the dihedral angle between the pyridazine and benzene (B151609) rings is significantly larger at 36.3(1)° nih.gov. For this compound, DFT calculations would predict the preferred rotational orientation of the pyridine ring relative to the pyridazine ring, which would likely be a non-planar conformation to minimize steric hindrance between the hydrogen atoms on the adjacent rings.

Table 1: Predicted Key Geometric Parameters for this compound (Hypothetical Data) No experimental or theoretical data is available. This table is for illustrative purposes only.

| Parameter | Predicted Value Range |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-C (inter-ring) Bond Length | ~1.48 Å |

| Pyridazine-Pyridine Dihedral Angle | 20° - 40° |

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Analysis

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties researchgate.nettandfonline.com.

Table 2: Hypothetical Frontier Orbital Energies for this compound No published data is available. This table illustrates the type of data a DFT study would provide.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 6.5 |

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules chemrxiv.org. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) researchgate.netchemicalbook.com.

For this compound, an MEP map would likely show the most negative potential (typically colored red) around the nitrogen atoms of both the pyridazine and pyridine rings, as these are the most electronegative atoms with lone pairs of electrons chemrxiv.org. These regions would be the primary sites for hydrogen bonding and protonation. Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms. The area near the chlorine atom would also exhibit specific electrostatic features, influencing its reactivity and intermolecular interactions sigmaaldrich.com.

Vibrational Frequencies and Spectroscopic Property Prediction

Theoretical vibrational analysis, performed using DFT, calculates the frequencies and intensities of a molecule's vibrational modes. These calculated frequencies can be correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, to confirm the molecular structure and assign spectral bands to specific atomic motions (e.g., stretching, bending) sci-hub.se.

A theoretical vibrational analysis for this compound would predict the characteristic frequencies for the C-H, C=C, C=N, and C-Cl stretching and bending vibrations. For instance, a study on the related compound 3,6-dichloropyridazine (B152260) provided a detailed assignment of its infrared bands ias.ac.in. Such a study on this compound would be invaluable for its structural confirmation and for interpreting its experimental IR and Raman spectra, which are currently unavailable in the literature.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. An MD simulation provides detailed information on the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

Hirshfeld Surface Analysis and Energy Frameworks for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can identify and analyze different types of contacts, such as hydrogen bonds and van der Waals forces, that stabilize the crystal packing researchgate.netnih.gov.

As no crystal structure has been reported for this compound, a Hirshfeld analysis cannot be performed. If a crystal structure were determined, this analysis could provide quantitative insights into how the molecules arrange themselves. For example, in similar pyridazine derivatives, Hirshfeld analysis has shown that H···H, C···H, and Cl···H contacts are often the most significant contributors to the crystal packing researchgate.netnih.gov. The analysis would reveal the presence and nature of any hydrogen bonds (e.g., C-H···N) or other weak interactions that dictate the supramolecular architecture.

Quantum Chemical Descriptors and Reactivity Analysis

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the electronic structure, stability, and reactivity of heterocyclic compounds such as this compound. uomphysics.netsci-hub.se These theoretical studies provide insights into molecular properties that are often difficult to determine experimentally. The analysis of quantum chemical descriptors derived from the electronic structure is fundamental to predicting the chemical behavior of the molecule. uomphysics.net

At the core of this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.se The energy and distribution of these orbitals are critical in governing the molecule's reactivity. The HOMO energy level is associated with the molecule's capacity to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy level relates to the molecule's ability to accept electrons, defining its electrophilic character. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. uomphysics.netsci-hub.se A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher polarizability, lower kinetic stability, and greater chemical reactivity. uomphysics.net Such molecules are often termed "soft molecules." uomphysics.net The distribution of these orbitals across the molecular structure is also crucial; regions with high HOMO density are susceptible to electrophilic attack, whereas areas with high LUMO density are the preferred sites for nucleophilic attack. uomphysics.netwuxiapptec.com For certain chlorodiazines, analysis may extend to adjacent orbitals (HOMO-1 or LUMO+1) to accurately correlate with observed experimental reactivity, especially for nucleophilic substitutions at carbon atoms bonded to chlorine. wuxiapptec.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature. These descriptors provide a comprehensive picture of the molecule's stability and potential interactions.

Table 1: Calculated Quantum Chemical Descriptors for this compound

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ΔE = ELUMO - EHOMO); indicates chemical reactivity and kinetic stability. uomphysics.netsci-hub.se |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule (I ≈ -EHOMO). |

| Electron Affinity (A) | The energy released when an electron is added to the molecule (A ≈ -ELUMO). |

Building on these fundamental energies, a set of global reactivity descriptors can be derived using Koopmans' theorem. These indices provide a quantitative measure of different aspects of chemical reactivity.

Table 2: Global Reactivity Descriptors for this compound

| Global Reactivity Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. A higher value indicates greater stability. uomphysics.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. uomphysics.net |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons; a global index of electrophilic character. |

These computational analyses are invaluable for understanding the intrinsic chemical nature of this compound. By quantifying its electronic properties and reactivity indices, researchers can predict its behavior in chemical reactions, aiding in the design of synthetic pathways and the development of new functional materials. researchgate.net

Medicinal Chemistry and Pharmacological Relevance of 3 Chloro 6 Pyridin 4 Yl Pyridazine Analogs

Exploration of Potential Biological Targets and Mechanisms of Action for 3-Chloro-6-(pyridin-4-yl)pyridazine Analogs

Enzyme Inhibition (e.g., JNK1 Pathway, COX Enzymes, p38 MAPKs)

Analogs of this compound have been investigated as inhibitors of several key enzyme families involved in disease pathogenesis.

JNK1 Pathway: The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade implicated in cancer and inflammatory disorders. The pyridazine (B1198779) nucleus has been explored as a scaffold for developing JNK inhibitors. acs.org A design strategy involving the expansion of a pyrazole (B372694) ring to a pyridazine ring, combined with the introduction of a 4-fluorophenyl group known for high JNK1 inhibitory activity, has led to the synthesis of novel 3,6-disubstituted pyridazine derivatives. acs.org One such derivative demonstrated significant in vivo anticancer activity and JNK1 inhibition in an Ehrlich ascites carcinoma solid tumor model, showing reduced tumor volume and induced necrosis without apparent toxicity. acs.org

COX Enzymes: While direct studies on this compound and COX inhibition are not prevalent in the provided results, pyridazine and pyridazinone derivatives have been widely explored for their anti-inflammatory and analgesic properties, which are often mediated through COX inhibition. sarpublication.comjocpr.com For instance, certain 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones have shown potent analgesic and anti-inflammatory effects, in some cases exceeding the potency of standard drugs like aspirin (B1665792) and indomethacin, without causing gastric ulceration. sarpublication.com

p38 MAPKs: The p38 mitogen-activated protein kinases (MAPKs) are key regulators of inflammatory responses, making them attractive targets for anti-inflammatory drugs. Trisubstituted pyridazines have been synthesized and evaluated as in vitro inhibitors of p38 MAPK. nih.gov Structure-activity relationship studies revealed that isomers with an aryl group alpha and a heteroaryl group beta to the nitrogen at the 2-position of the pyridazine ring were most active. nih.gov Further substitution at the 6-position with various dialkylamino groups resulted in inhibitors with potent in vitro activity, with IC50 values in the nanomolar range (1-20 nM). nih.gov Additionally, pyridinylquinoxalines and pyridinylpyridopyrazines have been developed as novel p38 alpha MAPK inhibitors, with some compounds exhibiting IC50 values in the double-digit nanomolar range. nih.gov

Receptor Binding and Modulation (e.g., Opioid Receptors)

The endogenous opioid system, comprising mu (µ), delta (δ), and kappa (κ) opioid receptors, is a primary target for pain management. dntb.gov.uaescholarship.org While morphine and other µ-opioid receptor agonists are effective analgesics, they come with significant side effects like addiction and respiratory depression. dntb.gov.uaescholarship.org

Research into N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has shown that these compounds can act as opioid receptor antagonists, a property conferred by substitution on the piperidine (B6355638) ring rather than the N-substituent. nih.gov A study of various analogs, including those lacking the 3- and/or 4-methyl groups, found that they were all nonselective opioid antagonists. nih.gov Notably, the N-phenylpropyl analogs were consistently more potent than their N-methyl counterparts. nih.gov Furthermore, compounds possessing both the 3- and 4-methyl substituents were the most potent antagonists in the series. nih.gov

While direct evidence for this compound binding to opioid receptors is not specified, the broader class of piperidine-containing compounds highlights the potential for modulating opioid receptor activity through carefully designed small molecules. nih.gov The quest for safer opioid analgesics has also led to the exploration of biased ligands that selectively activate G-protein signaling over β-arrestin pathways, potentially reducing side effects. nih.gov

Structure-Activity Relationship (SAR) Studies in Related Pyridazine Derivatives

The biological activity of pyridazine derivatives is significantly influenced by the nature and position of substituents on the pyridazine and attached aryl rings. scholarsresearchlibrary.comresearchgate.net

Impact of Halogen Substitution (e.g., Chlorine) on Biological Activity

Halogen atoms, such as chlorine, can significantly impact the biological activity of pyridine (B92270) and pyridazine derivatives. nih.gov However, their effect is context-dependent. In some cases, the presence of halogens can lead to lower antiproliferative activity. nih.govnih.gov For example, a comparison of two derivatives showed that a compound with a six-carbon ring and a chlorine atom had a much lower IC50 value (indicating higher potency) against several cancer cell lines compared to a derivative with a five-carbon ring and a sulfur atom. nih.gov In another study on N-(pyridin-3-yl)-piperazines and homopiperazines, the type and position of halogen substitution were explored for their effect on α4β2 nicotinic acetylcholine (B1216132) receptors. researchgate.net

Influence of Pyridine Moiety Position (e.g., Pyridin-4-yl vs. Pyridin-2-yl/3-yl)

The position of the nitrogen atom within the pyridine ring (pyridin-4-yl, pyridin-2-yl, or pyridin-3-yl) can have a profound effect on the biological activity of the molecule. This is due to the different electronic and steric environments created by the nitrogen at various positions, which in turn affects how the molecule interacts with its biological target. researchgate.net For instance, in the context of p38 MAPK inhibitors, the relative positioning of aryl and heteroaryl groups to the nitrogen atom in the pyridazine ring was a key determinant of activity. nih.gov The synthesis of various isomers of 3-chloro-6-(pyridin-yl)pyridazine, such as 3-chloro-6-(pyridin-3-yl)pyridazine (B1287809) and the corresponding triazolo[4,3-b]pyridazine derivatives, allows for a systematic exploration of how the pyridine nitrogen's location influences target binding and efficacy. bldpharm.comuni.luuni.lu

Effects of Substituents on the Pyridyl Ring

The introduction of substituents onto the pyridyl ring can fine-tune the pharmacological profile of pyridazine derivatives. For example, in a series of pyrazolo[3,4-b]pyridine derivatives, various substituents on an attached phenyl ring were shown to modulate antimicrobial activity. researchgate.net Similarly, for pyridine derivatives with antiproliferative activity, the presence and position of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups were found to enhance their effects against cancerous cell lines. nih.govnih.gov Conversely, bulky groups or certain halogen substitutions on the pyridine ring were associated with lower antiproliferative activity. nih.govnih.gov

The table below summarizes the inhibitory activity of some pyridazine derivatives.

| Compound | Target | Activity (IC50) | Cell Line | Reference |

| Trisubstituted pyridazine | p38 MAPK | 1-20 nM | N/A | nih.gov |

| Pyridinylquinoxaline (6f) | p38 alpha MAPK | 81 nM | N/A | nih.gov |

| Pyrido[2,3-b]pyrazine (9e) | p38 alpha MAPK | 38 nM | N/A | nih.gov |

| Triazolo[4,3-b]pyridazine (4g) | c-Met | 0.163 ± 0.01 µM | MCF-7 | rsc.org |

| Triazolo[4,3-b]pyridazine (4g) | Pim-1 | 0.283 ± 0.01 µM | MCF-7 | rsc.org |

Molecular Docking and Drug Design Studies of Pyridazine-Based Ligands

Molecular docking and other computational methods are integral to the design and optimization of pyridazine-based ligands. acs.orgnih.gov These techniques provide insights into the binding modes of ligands within the active sites of their target proteins, guiding the rational design of more potent and selective inhibitors. acs.orgnih.gov

For instance, in the development of novel JNK1 inhibitors, molecular docking and dynamics simulations were used to predict and confirm the binding mode of the most active 3,6-disubstituted pyridazine derivative. acs.org These studies help in understanding the key interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. acs.org Similarly, in the design of multifunctional agents for Alzheimer's disease, a comprehensive computational approach, including 2D-QSAR modeling, molecular dynamics, and molecular docking, was employed to design novel pyridazine derivatives with favorable interactions with key target proteins. nih.gov

Molecular docking was also crucial in a study that identified natural compounds as inhibitors of Sortase A, an enzyme from Staphylococcus aureus. acs.org By performing virtual screening against multiple conformations of the enzyme, researchers were able to select promising candidates for biological evaluation. acs.org Furthermore, in the design of dual c-Met/Pim-1 inhibitors, docking studies were used to rationalize the potent activity of a triazolo[4,3-b]pyridazine derivative, showing how it fits into the active sites of both kinases. rsc.org

Ligand-Protein Interaction Profiling

The interaction of a ligand with its protein target is fundamental to its biological activity. For analogs of this compound, the pyridazine and pyridine rings play crucial roles in these interactions. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the aromatic systems can participate in π-π stacking interactions with aromatic amino acid residues in the protein's binding pocket. nih.gov

For instance, in the context of kinase inhibition, a common target for pyridazine-based compounds, the pyridazine nitrogen atoms can form key hydrogen bonds with the hinge region of the kinase domain. This interaction is a critical anchor for many ATP-competitive inhibitors. The 4-pyridyl substituent can extend into other regions of the ATP-binding site, forming additional interactions that enhance potency and selectivity.

One area where pyridazine derivatives have shown promise is in the inhibition of c-Jun N-terminal kinase 1 (JNK1), a protein implicated in cancer. acs.org A study involving the design of novel 3,6-disubstituted pyridazine derivatives investigated the hybridization of the pyridazine ring with a 4-fluorophenyl group, which is known to contribute to high JNK1 inhibitory activity. acs.org Molecular docking studies of these compounds predicted their binding modes within the JNK1 active site, highlighting the importance of specific ligand-protein interactions for their anticancer effects. acs.org

Furthermore, the pyridazine scaffold has been identified as a key structural element in ligands targeting bromodomains, which are involved in the regulation of gene transcription. nih.gov Specifically, 3-amino-6-phenylpyridazine derivatives have been recognized as important components of ligands that bind to the bromodomains of SMARCA2, SMARCA4, and PBRM1(5). nih.gov

The table below summarizes key interactions observed for pyridazine-containing ligands with their respective protein targets.

| Compound Class | Protein Target | Key Interactions | Reference |

| 3,6-disubstituted pyridazines | JNK1 | Hydrogen bonding, π-π stacking | acs.org |

| 3-aminopyridazines | Bromodomains (SMARCA2, SMARCA4, PBRM1(5)) | Hydrogen bonding with key residues | nih.gov |

| Pyridazine-based capsid binders | Human Rhinovirus (HRV) | Hydrogen bonding (via water molecule), π-π stacking with Tyr197 | nih.gov |

Computational Screening for Novel Inhibitors

Computational methods, such as virtual screening and structure-based drug design (SBDD), are powerful tools for the discovery of new inhibitors based on the this compound scaffold. These approaches allow for the rapid and cost-effective evaluation of large compound libraries to identify potential drug candidates.

A common strategy involves using the known binding mode of a ligand to guide the design of new analogs with improved properties. For example, a "scaffold hopping" approach was employed to design novel JNK1 inhibitors by expanding the pyrazole ring of a known inhibitor into a pyridazine ring. acs.org This, combined with bioisosteric replacement of a linker moiety, led to the synthesis and evaluation of a new series of 3,6-disubstituted pyridazine derivatives with potential anticancer activity. acs.org

In another example, computational-assisted molecular design was used to identify novel inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target for metabolic diseases and cancer. uel.ac.uk This process involved a bioisosteric replacement analysis of a known pyrimidine-based inhibitor, which led to the selection of pyridazinones as a promising new scaffold. uel.ac.uk Subsequent synthesis, biological evaluation, and molecular docking studies confirmed the potential of these pyridazinone-based compounds as FABP4 inhibitors. uel.ac.uk

The general workflow for computational screening of this compound analogs often includes the following steps:

Target Identification and Validation: Identifying a biologically relevant protein target.

Binding Site Analysis: Characterizing the shape and chemical properties of the target's binding pocket.

Virtual Screening: Docking a library of virtual compounds, including this compound analogs, into the binding site.

Scoring and Ranking: Using scoring functions to rank the compounds based on their predicted binding affinity.

Hit Selection and Experimental Validation: Selecting the most promising candidates for synthesis and biological testing.

Advanced Applications and Emerging Research Directions

Role of Pyridazine (B1198779) Derivatives as Ligands in Catalysis and Coordination Chemistry

The field of coordination chemistry extensively utilizes N-heterocyclic compounds as ligands to stabilize metal centers and modulate their reactivity. Pyridazine derivatives, including 3-Chloro-6-(pyridin-4-yl)pyridazine, are particularly noteworthy due to the unique properties endowed by their diazine structure. The two adjacent nitrogen atoms of the pyridazine ring can chelate a single metal center or bridge two different metal ions, a property that is fundamental to constructing polynuclear complexes and coordination polymers.

The pyridazine ring is characterized by its weak basicity and a significant dipole moment, which influences its interactions in molecular recognition and complex formation. nih.gov When combined with a pyridine (B92270) ring, as in this compound, the resulting scaffold offers multiple coordination vectors. This allows it to function as a versatile tridentate or bridging ligand. Such ligands are crucial in catalysis, where they can stabilize various oxidation states of transition metals and participate directly in the catalytic cycle. For instance, related dipyridyl-pyridazine ligands have been successfully complexed with iridium and employed as robust, heterogeneous catalysts for chemical reactions like water oxidation. acs.org The electrocatalytic hydrogenation of pyridines into piperidines using rhodium catalysts further underscores the importance of this class of compounds in facilitating challenging chemical transformations under mild conditions. acs.org

Metal Complexation Studies and Their Implications

The complexation of pyridazine-based ligands with transition metals has been a subject of detailed investigation. Studies on analogous ligands, such as picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH), have demonstrated their ability to form stable complexes with first-row transition metals including nickel(II), copper(II), and zinc(II). acs.org In these complexes, the ligand typically acts as a tridentate NNN donor, coordinating through the pyridine nitrogen, a hydrazone nitrogen, and one of the pyridazine nitrogens. acs.org

The specific geometry and stoichiometry of the resulting metal complexes, such as [Cu(PIPYH)(NO₃)₂] or Ni(PIPYH)₂₂, are dictated by the metal ion's coordination preference and the reaction conditions. acs.org A key feature of such ligands is the potential for deprotonation of the ligand backbone, which modifies the charge and electronic properties of the complex, influencing its stability and reactivity. acs.org For this compound, the pyridazine and pyridine nitrogen atoms present distinct electronic environments, offering selective coordination possibilities. This structural feature is critical for designing complexes with specific electronic properties, which is a cornerstone of developing new catalysts and functional materials.

Development of Functional Coordination Polymers

Coordination polymers are extended networks of metal ions linked by organic ligands. The structure and functionality of these materials are directly programmed by the geometry and chemical nature of the linkers. Molecules like this compound are excellent candidates for linkers due to their rigid, well-defined shape and multiple coordination sites capable of bridging different metal centers.

The ability of the pyridazine ring to act as a bridge between two metal centers is a well-established principle in constructing coordination polymers. By utilizing both the pyridazine and pyridine moieties, this compound can promote the formation of one-, two-, or three-dimensional networks. The design of these materials is crucial for applications in gas storage, separation, and heterogeneous catalysis, where the pore size and chemical environment of the polymer framework determine its function.

Applications in Materials Science

The unique electronic characteristics of the pyridine-pyridazine scaffold make it a promising component for advanced materials. The combination of an electron-donating pyridine unit and an electron-withdrawing pyridazine ring creates an intramolecular charge-transfer character that is highly desirable for optical and electronic applications.

Luminescent Materials

Luminescent metal complexes are at the heart of technologies like organic light-emitting diodes (OLEDs) and chemical sensors. rsc.org The emission properties of these complexes, including color and efficiency, can be precisely tuned by modifying the structure of the organic ligands. rsc.orgrsc.org

Research has shown that pyridazine derivatives are effective components in emitters that exhibit thermally activated delayed fluorescence (TADF). mdpi.com In one study, combining an electron-accepting pyridazine moiety with electron-donating groups like phenoxazine (B87303) resulted in a TADF emitter with a small singlet-triplet energy splitting, which is crucial for harvesting triplet excitons and achieving high efficiency in OLEDs. mdpi.com The HOMO-LUMO separation in these molecules, where the HOMO is located on the donor and the LUMO on the pyridazine acceptor, facilitates the charge-transfer state necessary for TADF. mdpi.com This principle suggests that metal complexes or purely organic emitters derived from this compound could be designed to exhibit tailored luminescent properties for next-generation displays and lighting.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for applications in photonics, optical computing, and frequency conversion. Organic molecules featuring donor-π-acceptor (D-π-A) structures are a major class of NLO materials. nih.gov The anisotropy of such materials can lead to significant second-order (χ⁽²⁾) and third-order (χ⁽³⁾) nonlinear effects, including second-harmonic generation (SHG) and third-harmonic generation (THG). nih.gov

Nitrogen-rich heterocyclic systems have shown considerable promise in this area. For example, a study on 3,6–bis(pyridine)-1,2,4,5–tetrazine, a compound with structural similarities to a pyridine-pyridazine dimer, demonstrated notable NLO activity, with an SHG efficiency 0.65 times that of the industry standard potassium dihydrogen phosphate (B84403) (KDP). tandfonline.com The inherent donor-acceptor character within the this compound framework makes it a compelling candidate for the development of new NLO materials.

Photovoltaic Materials

Organic photovoltaics (OPVs) offer a pathway to low-cost, flexible, and lightweight solar energy conversion. The performance of OPV devices is critically dependent on the electronic properties of the materials used in the active layer. Researchers are actively developing new organic semiconductors and polymers to improve power conversion efficiencies. mit.eduacs.org

Pyridazine-based materials have emerged as a promising class of electron-accepting components for OPVs. In one study, new conjugated polymers incorporating a pyridazine core were synthesized and tested in organic solar cells, achieving initial power conversion efficiencies of up to 0.5%. nih.gov The electron-deficient nature of the pyridazine ring helps to lower the LUMO energy level of the polymer, which is essential for efficient charge separation at the donor-acceptor interface. mdpi.comnih.gov Given these findings, this compound serves as a valuable building block for synthesizing novel polymers and small molecules for next-generation solar cells. acs.org

Advanced Synthetic Methodologies and Novel Reactivities

The development of sophisticated synthetic strategies is crucial for exploring the full potential of pyridazine-based scaffolds in medicinal chemistry and materials science. These advanced methods aim to enhance efficiency, diversity, and sustainability in the synthesis of complex molecules derived from precursors like this compound.

Tandem Reactions and Combinatorial Chemistry Approaches

Tandem reactions, also known as cascade or domino reactions, represent a highly efficient strategy for molecular synthesis, where multiple bond-forming events occur in a single operation without isolating intermediates. This approach aligns perfectly with the principles of green chemistry by reducing solvent waste, purification steps, and reaction time. In the context of pyridazine chemistry, tandem reactions offer powerful tools for constructing complex, polycyclic heterocyclic systems.

A notable example is the catalyst-free tandem hydroamination–nucleophilic aromatic substitution (SNAr) sequence, which enables the synthesis of diversely substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines. acs.org This method demonstrates operational simplicity and can be applied to create novel drug-like molecules with potentially favorable pharmacokinetic properties. acs.org Another innovative tandem approach involves the reaction of pyrimidines with tetrazines under basic conditions to form pyrimido[4,5-d]pyridazines with high regioselectivity. acs.org Mechanistic studies, supported by DFT calculations, have shown that this reaction proceeds through a complex stepwise tandem mechanism rather than a hetaryne intermediate. acs.org

The efficiency of tandem reactions makes them particularly suitable for combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. stanford.educuny.edu By combining a set of building blocks in all possible combinations, chemists can generate vast libraries of compounds for high-throughput screening to identify new drug leads or materials with desired properties. nih.govmdpi.com Virtual combinatorial chemistry further accelerates this process by generating and screening millions of compounds computationally before committing to laboratory synthesis. mdpi.com The use of tandem reactions to create pyridazine-based libraries allows for the rapid exploration of the chemical space around this privileged scaffold, significantly enhancing the drug discovery process. nih.gov For a molecule like this compound, the reactive chloro group serves as an excellent handle for diversification in combinatorial syntheses, allowing for the attachment of various fragments to explore structure-activity relationships (SAR).

Metal-Free Catalysis in Pyridazine Synthesis

While metal-catalyzed cross-coupling reactions are staples in heterocyclic chemistry, there is a growing emphasis on developing metal-free synthetic methods. This shift is driven by the need to reduce costs, avoid contamination of the final products with toxic heavy metals (a major concern in pharmaceutical manufacturing), and develop more sustainable chemical processes. rsc.org

Several metal-free approaches for pyridazine synthesis have been reported, offering alternatives to traditional methods. organic-chemistry.org For instance, a catalyst-free approach has been developed for the multigram-scale synthesis of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, a key intermediate in the manufacturing of the drug Risdiplam. mdpi.commdpi.com This highlights the industrial applicability and importance of metal-free protocols. Similarly, the previously mentioned tandem hydroamination–SNAr sequence for preparing pyrrolo[2,3-c]pyridazines proceeds efficiently under mild, catalyst-free conditions. acs.org

Other metal-free strategies include aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines, which provide highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions with a broad substrate scope. organic-chemistry.org The development of these methodologies underscores a significant trend in modern organic synthesis, where operational simplicity and environmental compatibility are paramount. rsc.org For the synthesis of derivatives from this compound, developing metal-free nucleophilic substitution or cross-coupling conditions would be a significant advancement, further increasing its value as a versatile building block in drug discovery.

Future Prospects for this compound in Translational Research

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in clinical settings to improve human health. The pyridazine ring is an increasingly important heterocycle in this arena, endowed with unique physicochemical properties that make it an attractive scaffold for drug design. nih.gov Its weak basicity, high dipole moment that facilitates π-π stacking interactions, and robust dual hydrogen-bonding capacity are valuable for optimizing drug-target interactions. nih.gov The recent FDA approvals of pyridazine-containing drugs like Relugolix and Deucravacitinib validate the therapeutic potential of this heterocyclic core. nih.gov

The compound this compound is a particularly promising scaffold for translational research for several reasons. The pyridin-4-yl moiety is a well-established pharmacophore found in numerous kinase inhibitors, while the pyridazine core itself is present in several targeted inhibitors used in cancer therapy, such as Ensartinib and Ponatinib. acs.org The chlorine atom at the 3-position is a key feature, serving as a versatile synthetic handle for introducing a wide range of substituents via reactions like nucleophilic aromatic substitution or metal-catalyzed cross-coupling. This allows for fine-tuning of the molecule's biological activity, selectivity, and pharmacokinetic properties.

Future research will likely focus on using this compound as a starting point to generate libraries of novel compounds for screening against various therapeutic targets. acs.org Given the prevalence of the pyridazine scaffold in anticancer agents, oncology remains a primary area of interest. acs.org For example, derivatives could be designed as inhibitors of kinases like c-Met or JNK, pathways implicated in cancer progression. acs.orgacs.org

Beyond oncology, pyridazine derivatives have shown potential in treating neurological disorders. Research has demonstrated that certain pyridazine analogs can enhance the translation of the glutamate (B1630785) transporter EAAT2 in astrocytes, suggesting a potential therapeutic strategy for diseases associated with glutamate dysregulation. nih.gov The structural features of this compound make it an ideal candidate for developing novel central nervous system (CNS) agents. The ability to modify the scaffold allows for optimization of properties crucial for CNS drugs, such as blood-brain barrier permeability. The future of this compound in translational research lies in its strategic use as a versatile building block to create next-generation therapeutics targeting a range of diseases, from cancer to neurodegeneration. nih.govjchemrev.com

Conclusion and Future Research Perspectives

Summary of Key Academic Findings on 3-Chloro-6-(pyridin-4-yl)pyridazine and its Class

Academic research has firmly established the pyridazine (B1198779) ring as a valuable scaffold in drug discovery and material science. nih.govresearchgate.net While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, a great deal can be inferred from the wealth of research on its constituent parts and the broader class of pyridazine derivatives.

The pyridazine heterocycle is noted for its distinct physicochemical properties, which include a high dipole moment, weak basicity, and the capacity for robust hydrogen bonding through its two adjacent nitrogen atoms. nih.gov These characteristics make it an attractive alternative to the more common phenyl ring in drug design, often conferring improved solubility and metabolic profiles. nih.gov For instance, pyridazine-containing compounds have been shown to exhibit lower inhibition of cytochrome P450 enzymes compared to their pyridine (B92270) analogues, a desirable trait in drug development. nih.gov

The pyridazine scaffold is present in several approved drugs and numerous investigational agents, demonstrating its clinical and pharmacological relevance. jpsbr.orgwikipedia.org Its derivatives have been investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. jpsbr.orgnih.govcapes.gov.br The chloro-substituent at the 3-position of the pyridazine ring, as seen in the title compound, is a common feature in many synthetic intermediates, providing a reactive site for further chemical modification and the construction of more complex molecules. nih.govorganic-chemistry.org The pyridin-4-yl moiety is also a prevalent feature in bioactive molecules, known for its ability to engage in key interactions with biological targets. jchemrev.comrsc.org

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the broad interest in pyridazines, significant knowledge gaps persist, particularly concerning the specific compound this compound.

Lack of Specific Biological Data: The most significant gap is the absence of dedicated studies on the biological activity profile of this compound. Its potential as an inhibitor of specific enzymes (e.g., kinases, cyclooxygenases), an antimicrobial agent, or an anticancer compound remains largely uncharacterized. nih.govcapes.gov.br

Limited Synthetic Exploration: While general methods for pyridazine synthesis exist, a recent report has highlighted a "synthesis gap" between the rich retrosynthetic possibilities for pyridines and the more challenging preparation of pyridazines. organic-chemistry.orgnih.gov Developing novel, efficient, and regioselective synthetic routes to specifically access asymmetrically substituted pyridazines like this compound is a crucial unexplored avenue.

Physicochemical and Material Properties: There is a scarcity of data on the solid-state properties, such as crystal structure and polymorphism, of this compound. Furthermore, its potential application in material science, for instance as an organic semiconductor or a functional ligand for metal complexes, has not been investigated. liberty.edu

Recommendations for Future Experimental and Theoretical Investigations

To address the identified knowledge gaps, a structured approach combining both experimental and theoretical research is recommended.

Experimental Investigations:

Synthesis and Characterization: Development of optimized, scalable synthetic protocols for this compound is a primary step. Full characterization using modern spectroscopic and crystallographic techniques is essential.

Biological Screening: The compound should be subjected to a broad panel of biological assays. Based on the activities of related pyridazines, initial screening should focus on anticancer and anti-inflammatory targets. nih.govcapes.gov.br This could include kinase inhibitor panels and COX-1/COX-2 enzyme assays. rsc.org

Derivatization and SAR Studies: The chlorine atom at the 3-position serves as a synthetic handle for nucleophilic substitution reactions. A library of derivatives could be synthesized to explore the structure-activity relationships and identify compounds with enhanced potency or selectivity. nih.gov

Theoretical Investigations:

Quantum Chemical Calculations: Density Functional Theory (DFT) studies can be employed to calculate the molecular structure, electronic properties (such as HOMO-LUMO energy gap), and reactivity indices of this compound. researchgate.netclockss.org This can provide insights into its stability, reactivity, and potential as an electronic material.

Molecular Docking and Dynamics: In silico docking studies can predict the binding modes of the compound with various biological targets, helping to prioritize experimental screening efforts. Molecular dynamics simulations can further elucidate the stability of ligand-protein complexes. acs.org

The following table outlines a potential roadmap for future research:

| Research Area | Experimental Approach | Theoretical Approach | Rationale |

| Synthesis | Develop novel/optimized synthetic routes. | N/A | Address the "synthesis gap" and enable further studies. nih.gov |

| Biological Activity | Screen against kinase, COX, and cancer cell line panels. | Molecular docking against known drug targets. | Pyridazine class shows significant anticancer and anti-inflammatory activity. nih.govcapes.gov.br |

| Structure-Activity | Synthesize a library of derivatives at the chloro position. | Analyze electrostatic potential maps of derivatives. | Elucidate key structural features for biological activity. nih.gov |

| Material Properties | X-ray crystallography, thermal analysis (TGA/DSC). | DFT calculations of electronic band structure. | Explore potential as a functional organic material. liberty.edu |

Potential for Development of New Therapeutic Agents or Functional Materials

The structural framework of this compound holds considerable promise for future applications.

Therapeutic Potential: As a heterocyclic scaffold, it has the potential to be a building block for a new generation of therapeutic agents. The pyridazine core is a known bioisostere for other aromatic rings, and its unique properties can be leveraged to optimize drug candidates. nih.gov Given the prevalence of pyridazine derivatives as kinase inhibitors, this compound could serve as a starting point for the development of novel anticancer drugs. capes.gov.br Similarly, its structural similarity to known COX inhibitors suggests potential in developing new anti-inflammatory agents with potentially improved safety profiles. nih.gov

Functional Materials Potential: The electron-deficient nature of the pyridazine ring, combined with the electronic characteristics of the pyridine substituent, suggests that this compound could have interesting optoelectronic properties. There is potential for its use as a building block in the synthesis of organic light-emitting diodes (OLEDs), organic semiconductors, or as a ligand in the formation of metal-organic frameworks (MOFs) with catalytic or sensing capabilities. liberty.edu

Q & A

Q. Key Notes

- Address contradictions in synthesis protocols by comparing yields under varying conditions (e.g., POCl₃ vs. SOCl₂).

- Highlight interdisciplinary approaches (e.g., combining synthetic chemistry with computational biology) for advanced research questions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.